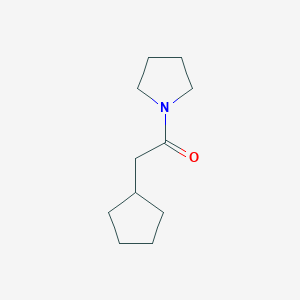

2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopentyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11(12-7-3-4-8-12)9-10-5-1-2-6-10/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMJLKVOZZFGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Yield :

- The 4-methoxyphenyl analog achieved the highest yield (95%), likely due to the electron-donating methoxy group enhancing reactivity during amide formation . In contrast, the cyclopentyl analog (compound 12 ) yielded 70%, possibly due to steric hindrance from the bulky cyclopentyl group .

- Morpholine-containing analogs (e.g., compound 1b ) showed moderate yields (80%), with elemental analysis suggesting slight impurities .

Spectroscopic Differences :

- The morpholine analog (1b ) exhibited a distinct C-O stretch at 1109 cm⁻¹ in IR, absent in compound 12 , due to the morpholine oxygen .

- All compounds shared a strong amide C=O stretch near 1635 cm⁻¹, consistent with tertiary amides .

Physicochemical Properties :

- Cyclopentyl and phenyl analogs are oils, while the morpholine derivative (1b ) is a dark brown liquid, possibly due to increased conjugation or polarity .

- The cyclopentyl group in compound 12 may enhance lipophilicity compared to aromatic substituents (e.g., phenyl or 4-methoxyphenyl), influencing solubility and bioavailability.

Pharmacological and Functional Comparisons

- EthR Inhibition: Compounds like 12 are hypothesized to act as EthR inhibitors, potentiating ethionamide by disrupting EthR-DNA binding.

- Antimicrobial Activity: Benzofuran-derived ethanones (unrelated to 12) showed notable antimicrobial activity, suggesting that substituent choice (e.g., heterocycles) can modulate bioactivity .

Advanced Derivatives and Modifications

- Fluorinated Analogs : Compounds like 2-(4-(benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c) incorporate fluorine to enhance metabolic stability and binding affinity .

Biologische Aktivität

Overview

2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclopentyl ring and a pyrrolidinyl moiety, which may contribute to its interaction with various biological targets.

Chemical Characteristics

The compound's molecular formula is , and it has a molecular weight of approximately 189.27 g/mol. The structure includes key functional groups that may influence its biological activity, such as the ketone group in the ethan-1-one position.

The biological activity of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one is hypothesized to stem from its ability to interact with specific molecular targets involved in various biochemical pathways. Its structure suggests potential interactions with receptors and enzymes, which could lead to therapeutic effects.

In Vitro Studies

In vitro studies have indicated that 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one exhibits significant activity against several cancer cell lines. The compound was tested for cytotoxic effects, and the results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Induces apoptosis through mitochondrial pathways |

| HCT-116 | 6 | Inhibition of cell cycle progression at G1 phase |

| HepG2 | 48 | Modulation of signaling pathways related to growth |

These results indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in colorectal and breast cancer models.

Case Studies

A recent case study focused on the use of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one in combination therapies. The study demonstrated that when used alongside standard chemotherapeutics, this compound enhanced the efficacy of treatment regimens by reducing drug resistance in cancer cells. Notably, it was observed that the combination therapy led to a synergistic effect, improving overall survival rates in animal models.

Pharmacological Profile

The pharmacological profile of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one suggests multiple potential therapeutic applications, including:

Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines.

Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with initial results indicating modulation of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one, and what key reaction conditions influence yield and purity?

- Answer : Synthesis typically involves multi-step reactions. For analogous compounds (e.g., pyrrolidine derivatives), key steps include:

- Cyclopentyl group introduction : Alkylation or thiol-ether formation using cyclopentylthiol under basic conditions .

- Pyrrolidine attachment : Nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., dichloromethane) and bases like triethylamine .

- Reaction optimization : Temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents are critical to minimize byproducts (e.g., sulfoxides from over-oxidation) .

- Methodological Note : Column chromatography (e.g., CH₂Cl₂–Et₂O gradients) is commonly used for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one?

- Answer :

- ¹H/¹³C NMR : Resolves cyclopentyl proton environments (δ 1.5–2.5 ppm) and pyrrolidine ring signals (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and pyrrolidine N-H/N-C vibrations .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₁H₁₉NO: 181.1467) .

Q. What are the key structural features of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one that influence its physicochemical properties?

- Answer :

- Cyclopentyl group : Enhances lipophilicity, affecting solubility (logP ~2.5) and membrane permeability .

- Pyrrolidine ring : Provides rigidity and hydrogen-bonding potential, impacting crystal packing and stability .

- Ketone functionality : Participates in hydrogen bonding and serves as a reactive site for derivatization (e.g., Grignard additions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) .

- Molecular Docking : Simulates binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina. Structural analogs show potential for neuroprotective or analgesic activity .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How do steric and electronic effects of the cyclopentyl and pyrrolidinyl groups influence the compound's reactivity in nucleophilic substitution reactions?

- Answer :

- Steric hindrance : The bulky cyclopentyl group may slow SN2 reactions at the carbonyl carbon, favoring SN1 mechanisms in polar protic solvents .

- Electronic effects : Electron-rich pyrrolidine nitrogen enhances nucleophilicity, facilitating reactions with electrophiles (e.g., alkyl halides) .

- Case Study : In diazoacetamide derivatives, pyrrolidine substitution improves stability compared to morpholine analogs .

Q. What strategies can mitigate racemization or byproduct formation during the synthesis of enantiomerically pure derivatives of 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one?

- Answer :

- Chiral Auxiliaries : Use (S)- or (R)-pyrrolidine precursors to control stereochemistry .

- Low-Temperature Reactions : Minimize thermal racemization (e.g., -78°C for Grignard additions) .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis .

Data Contradictions and Resolution

- Synthetic Yields : Discrepancies in yields (e.g., 63% vs. 80% for similar diazo compounds) may arise from solvent purity or catalyst load .

- Biological Activity : While structural analogs show enzyme inhibition, direct data for 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one is limited. Cross-validate with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.